molecular formula C24H18FN3 B2640179 5-(2-fluorobenzyl)-8-methyl-3-phenyl-5H-pyrazolo[4,3-c]quinoline CAS No. 866727-97-1

5-(2-fluorobenzyl)-8-methyl-3-phenyl-5H-pyrazolo[4,3-c]quinoline

Cat. No.: B2640179
CAS No.: 866727-97-1
M. Wt: 367.427
InChI Key: MRTMPCPRQZMLBC-UHFFFAOYSA-N
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Description

5-(2-Fluorobenzyl)-8-methyl-3-phenyl-5H-pyrazolo[4,3-c]quinoline is a tricyclic heterocyclic compound featuring a pyrazole ring fused with a quinoline nucleus. This scaffold is notable for its structural versatility, enabling substitutions at positions 3, 5, and 8 to modulate biological activity. The 2-fluorobenzyl group at position 5, methyl group at position 8, and phenyl substituent at position 3 contribute to its unique physicochemical properties, including enhanced lipophilicity and metabolic stability compared to non-fluorinated analogs .

Properties

IUPAC Name

5-[(2-fluorophenyl)methyl]-8-methyl-3-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18FN3/c1-16-11-12-22-19(13-16)24-20(23(26-27-24)17-7-3-2-4-8-17)15-28(22)14-18-9-5-6-10-21(18)25/h2-13,15H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRTMPCPRQZMLBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C=C3C2=NN=C3C4=CC=CC=C4)CC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-(2-fluorobenzyl)-8-methyl-3-phenyl-5H-pyrazolo[4,3-c]quinoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2-chloroquinoline derivatives with phenylhydrazine in the presence of a suitable solvent such as 1-pentanol. This is followed by N-alkylation using sodium carbonate as a base . Industrial production methods may involve optimization of reaction conditions to improve yield and scalability.

Chemical Reactions Analysis

5-(2-fluorobenzyl)-8-methyl-3-phenyl-5H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(2-fluorobenzyl)-8-methyl-3-phenyl-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of cytochrome P450 enzymes, leading to altered metabolism of other compounds . The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Analogs

Compound Name Substituents (5/8/3) Biological Activity Key Findings References
Target Compound 5-(2-FBz), 8-Me, 3-Ph Under investigation Structural features suggest potential anti-inflammatory/anticancer activity -
8-Methyl-5-(4-methylbenzyl)-3-phenyl analog 5-(4-MeBz), 8-Me, 3-Ph Not reported Synthesized but untested; similar lipophilicity to target compound
ELND006 5-(4-CF3PhSO2), 8-F, 7,8-diF Gamma-secretase inhibition Selectively inhibits amyloid-beta over Notch; metabolically stable
8-Fluoro-5-(2-FBz)-3-(4-MePh) analog 5-(2-FBz), 8-F, 3-(4-MePh) Not reported Fluorine at C8 may enhance blood-brain barrier penetration
2i (from ) 3-NH2, 4-(4-OHPhNH), 8-H Anti-inflammatory (NO inhibition) IC50 ≈ 1400W; inhibits iNOS and COX-2 expression
Anti-angiogenic derivatives () Variable (e.g., 5-aryl, 8-H/Me/F) Anti-angiogenic, anticancer Inhibits endothelial cell proliferation; active against MCF-7/Hela cells

Pharmacological Profiles

  • Anti-Inflammatory Activity: Derivatives with amino or hydroxyl groups at position 3 or 4 (e.g., 2i, 2m) exhibit potent NO inhibition (IC50 ~1–5 µM) via suppression of iNOS and COX-2 . The target compound lacks polar groups, suggesting reduced NO inhibition but possible advantages in CNS targeting.
  • Anticancer/Anti-Angiogenic Effects: Pyrazolo[4,3-c]quinolines with fused rings (e.g., ) inhibit endothelial cell migration (IC50 <10 µM) and tumor growth in CAM assays. The 8-methyl group in the target compound may enhance metabolic stability compared to 8-fluoro analogs .
  • Neuroactive Potential: ELND006 and ELND007 (gamma-secretase inhibitors) demonstrate the impact of sulfonyl groups at position 5 on amyloid-beta selectivity. The target compound’s 2-fluorobenzyl group may favor alternative targets, such as benzodiazepine receptors .

Key Research Findings and Implications

  • Structure-Activity Relationships (SAR) :
    • Fluorination at the benzyl group (position 5) improves metabolic stability but may reduce solubility .
    • Methyl groups at position 8 enhance lipophilicity, favoring CNS penetration, whereas methoxy groups (e.g., ) increase polarity for peripheral targets .
    • Aryl groups at position 3 are critical for π-stacking interactions; 4-fluorophenyl analogs show higher receptor affinity than phenyl .
  • Therapeutic Potential: The target compound’s combination of 2-fluorobenzyl and 8-methyl groups positions it as a candidate for neurodegenerative or anticancer applications, pending further in vitro and in vivo validation.

Biological Activity

5-(2-Fluorobenzyl)-8-methyl-3-phenyl-5H-pyrazolo[4,3-c]quinoline is a compound belonging to the pyrazoloquinoline class, which has garnered attention in medicinal chemistry for its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazoloquinoline core substituted with a fluorobenzyl group and a methyl group. Its molecular formula is C24H18FN3C_{24}H_{18}FN_3 with a molecular weight of approximately 367.41 g/mol. The unique combination of substituents contributes to its reactivity and biological profile.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties, particularly against specific cancer cell lines.
  • Enzyme Inhibition : Interaction studies have indicated potential binding with various enzymes, which could modulate their activity and lead to therapeutic effects.
  • Neuropharmacological Effects : Similar compounds in the pyrazoloquinoline family have shown activity as benzodiazepine receptor ligands, suggesting potential neuropharmacological applications.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Starting Materials : The synthesis often begins with commercially available anilines or substituted phenyl compounds.
  • Reactions : Key reactions may include cyclization processes involving pyrazole and quinoline derivatives under controlled conditions.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
This compoundContains fluorobenzyl and methyl groupsPotential anticancer activity
Pyrazolo[3,4-b]quinolineLacks fluorobenzyl substitutionVaried biological properties
Quinoline DerivativesShare the quinoline coreDiverse functional activities

Case Studies and Research Findings

  • Anticancer Studies : In vitro studies have shown that this compound exhibits significant cytotoxicity against several cancer cell lines (e.g., HeLa, A375). Further research is required to elucidate the mechanisms underlying this activity.
  • Enzyme Interaction Studies : Binding affinity studies suggest that this compound may interact with specific receptors or enzymes involved in cancer pathways. Understanding these interactions is crucial for developing targeted therapies.
  • Neuropharmacological Applications : Given the structural similarities with known benzodiazepine receptor ligands, further exploration into its effects on GABAergic systems could reveal new therapeutic avenues for anxiety or seizure disorders.

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